N1-Losartanyl-losartan

Vue d'ensemble

Description

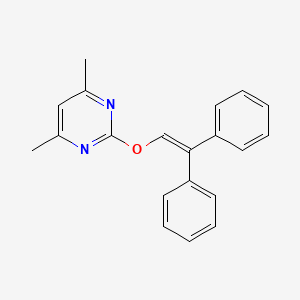

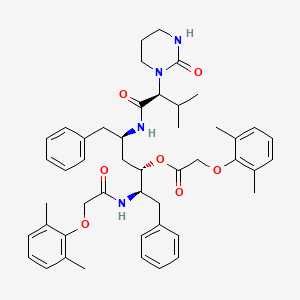

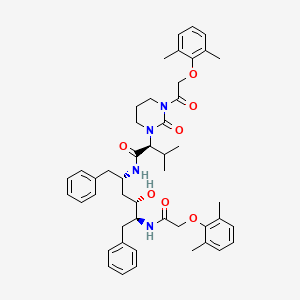

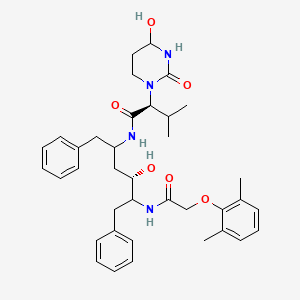

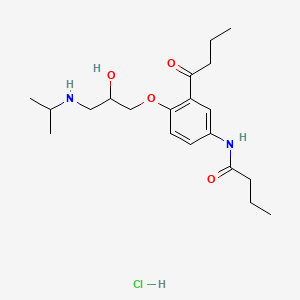

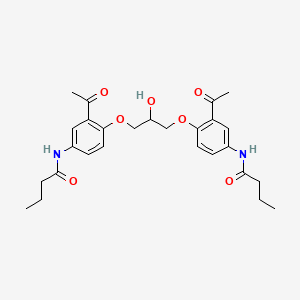

N1-Losartanyl-losartan, also known as Losartan Impurity, is a compound with the molecular formula C44H44Cl2N12O and a molecular weight of 827.81 . It is used for research and development purposes . Losartan, the parent compound of N1-Losartanyl-losartan, is an angiotensin II receptor blocker (ARB) used to treat hypertension and diabetic nephropathy, and to reduce the risk of stroke .

Synthesis Analysis

The synthesis of Losartan involves several steps. An efficient and green process for the preparation of losartan has been developed with an overall yield of 58.6%. The key step is the synthesis of the two key intermediates 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN) . Another process for the synthesis of Losartan potassium involves the use of primary, secondary and tertiary alcohols and with safer mode of introduction of the reagent and reaction conditions .Molecular Structure Analysis

N1-Losartanyl-losartan contains a total of 110 bonds, including 66 non-H bonds, 44 multiple bonds, 17 rotatable bonds, and 44 aromatic bonds. It also contains 4 five-membered rings, 4 six-membered rings, 1 hydroxyl group, and 1 primary alcohol . It contains a total of 103 atoms, including 44 Hydrogen atoms, 44 Carbon atoms, 12 Nitrogen atoms, 1 Oxygen atom, and 2 Chlorine atoms .Physical And Chemical Properties Analysis

N1-Losartanyl-losartan has a density of 1.4±0.1 g/cm3, a boiling point of 1035.5±75.0 °C at 760 mmHg, and a flash point of 580.1±37.1 °C . It has a molar refractivity of 234.0±0.5 cm3, a polar surface area of 154 Å2, and a molar volume of 599.3±7.0 cm3 .Applications De Recherche Scientifique

Cardiovascular Disease Research

N1-Losartanyl-losartan: is utilized in cardiovascular disease research due to its role as an impurity of Losartan, a medication that affects the renin-angiotensin system (RAS). Studies involve investigating its pharmacodynamics and interactions with angiotensin receptors, which are crucial for understanding hypertension and heart failure mechanisms .

Pharmacokinetic Studies

This compound is significant in pharmacokinetic studies where it’s used to understand the absorption, distribution, metabolism, and excretion (ADME) of Losartan. Researchers analyze how N1-Losartanyl-losartan’s presence may influence the efficacy and safety profile of Losartan-based treatments .

Molecular Docking and Biochemistry

In the field of quantum biochemistry, N1-Losartanyl-losartan is used to model interactions with enzymes like sACE (soluble angiotensin-converting enzyme). Molecular docking studies help elucidate the inhibitory mechanisms of Losartan and its impurities on enzyme function, which is vital for designing new antihypertensive drugs .

Oncological Research

N1-Losartanyl-losartan has been explored in oncology for its potential to modify the tumor microenvironment. By affecting collagen synthesis, it may improve the distribution and efficacy of nanotherapeutics in tumors, offering a novel approach to cancer treatment .

Biotechnology and Nanomedicine

In biotechnological applications, N1-Losartanyl-losartan is studied for its interaction with protein nanocages, which are used for drug delivery systems. Understanding its binding and influence on the stability of these nanocarriers can lead to advancements in targeted therapy delivery .

Mécanisme D'action

Target of Action

N1-Losartanyl-losartan, also known as Losartan Impurity, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure .

Mode of Action

N1-Losartanyl-losartan acts as an antagonist to the AT1 receptor . It inhibits the binding of Angiotensin II, a potent vasoconstrictor, to the AT1 receptor . This inhibition prevents the vasoconstrictive effect of Angiotensin II, leading to a decrease in blood pressure .

Pharmacokinetics

Losartan is rapidly absorbed after oral administration, reaching maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite . The pharmacokinetics of Losartan and E 3174 are linear and dose-proportional .

Result of Action

The primary result of N1-Losartanyl-losartan’s action is a reduction in blood pressure . By blocking the AT1 receptor, it inhibits the vasoconstrictive effect of Angiotensin II, leading to vasodilation and a decrease in blood pressure .

Action Environment

The action of N1-Losartanyl-losartan can be influenced by various environmental factors. For instance, the presence of other drugs could potentially alter its pharmacokinetics . Additionally, factors such as the patient’s diet, lifestyle, and overall health status can also impact the efficacy and stability of the drug .

Safety and Hazards

Propriétés

IUPAC Name |

[2-butyl-3-[[4-[2-[1-[[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl]tetrazol-5-yl]phenyl]phenyl]methyl]-5-chloroimidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44Cl2N12O/c1-3-5-15-39-47-41(45)37(56(39)25-29-17-21-31(22-18-29)33-11-7-9-13-35(33)43-49-52-53-50-43)27-58-44(51-54-55-58)36-14-10-8-12-34(36)32-23-19-30(20-24-32)26-57-38(28-59)42(46)48-40(57)16-6-4-2/h7-14,17-24,59H,3-6,15-16,25-28H2,1-2H3,(H,49,50,52,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOZHSDYJLYMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CN5C(=NN=N5)C6=CC=CC=C6C7=CC=C(C=C7)CN8C(=NC(=C8CO)Cl)CCCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44Cl2N12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177666 | |

| Record name | N1-Losartanyl-losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

230971-71-8 | |

| Record name | N1-Losartanyl-losartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0230971718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1-Losartanyl-losartan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-LOSARTANYL-LOSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06EYE5U7VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Efavirenz impurity (6-chloro-4-[2-(2-methylcyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one)](/img/no-structure.png)

![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)